molecular formula C25H26N2O3S B11368954 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide

Cat. No.: B11368954
M. Wt: 434.6 g/mol
InChI Key: UBSVHDNOJBPCGA-UHFFFAOYSA-N
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Description

2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide is a complex organic compound with a unique structure that includes a dibenzo[c,e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzo[c,e][1,2]thiazine core: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the isopropyl group: This step involves the alkylation of the dibenzo[c,e][1,2]thiazine core.

    Oxidation to form the dioxido derivative: This step requires the use of oxidizing agents under controlled conditions.

    Attachment of the acetamide group: This involves the reaction of the intermediate with acetic anhydride or a similar reagent.

    N-(2-methylbenzyl) substitution: This final step involves the substitution of the acetamide group with the 2-methylbenzyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazine ring.

    Substitution: The compound can undergo substitution reactions, particularly at the acetamide and benzyl positions.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to sulfone derivatives, while reduction may yield sulfide derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.

    Medicine: The compound may have therapeutic potential, particularly if it can be shown to interact with specific molecular targets in the body.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide is not fully understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions may be mediated by the unique structure of the compound, which allows it to fit into specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo[c,e][1,2]thiazine derivatives: These compounds share the core structure but may have different substituents.

    Acetamide derivatives: These compounds share the acetamide group but may have different core structures.

    Benzyl derivatives: These compounds share the benzyl group but may have different core structures.

Uniqueness

The uniqueness of 2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(2-methylbenzyl)acetamide lies in its combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C25H26N2O3S

Molecular Weight

434.6 g/mol

IUPAC Name

2-(5,5-dioxo-9-propan-2-ylbenzo[c][1,2]benzothiazin-6-yl)-N-[(2-methylphenyl)methyl]acetamide

InChI

InChI=1S/C25H26N2O3S/c1-17(2)19-12-13-23-22(14-19)21-10-6-7-11-24(21)31(29,30)27(23)16-25(28)26-15-20-9-5-4-8-18(20)3/h4-14,17H,15-16H2,1-3H3,(H,26,28)

InChI Key

UBSVHDNOJBPCGA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN2C3=C(C=C(C=C3)C(C)C)C4=CC=CC=C4S2(=O)=O

Origin of Product

United States

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